SHLP-4

Beta-cell proliferation Diabetes Cell viability

SHLP-4 is the definitive choice for researchers investigating pancreatic β-cell regeneration, as evidence confirms only SHLP-4—not SHLP-2 or SHLP-3—promotes NIT-1 β-cell proliferation. Sourced as a high-purity (≥98%) lyophilized powder, this 27-amino acid mitokine activates the MAPK/ERK pathway, making it an essential tool for diabetes, cardiovascular, and aging studies.

Molecular Formula C145H232N38O33S3
Molecular Weight 3131.8 g/mol
Cat. No. B15597951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSHLP-4
Molecular FormulaC145H232N38O33S3
Molecular Weight3131.8 g/mol
Structural Identifiers
InChIInChI=1S/C145H232N38O33S3/c1-20-83(16)116(139(212)177-107(75-217)135(208)163-93(50-37-59-158-145(154)155)123(196)180-115(82(14)15)141(214)183-60-38-51-108(183)136(209)172-102(70-88-45-31-24-32-46-88)133(206)182-117(84(17)185)140(213)173-101(69-87-43-29-23-30-44-87)129(202)170-100(68-86-41-27-22-28-42-86)128(201)171-103(71-109(148)186)131(204)167-97(64-77(4)5)126(199)176-106(74-184)134(207)175-105(142(215)216)66-79(8)9)181-122(195)91(47-33-34-56-146)160-111(188)73-159-119(192)90(48-35-57-156-143(150)151)161-120(193)92(49-36-58-157-144(152)153)162-130(203)104(72-110(149)187)174-138(211)114(81(12)13)179-132(205)98(65-78(6)7)168-127(200)99(67-85-39-25-21-26-40-85)169-121(194)95(55-62-219-19)165-137(210)113(80(10)11)178-124(197)94(52-53-112(189)190)164-125(198)96(63-76(2)3)166-118(191)89(147)54-61-218-18/h21-32,39-46,76-84,89-108,113-117,184-185,217H,20,33-38,47-75,146-147H2,1-19H3,(H2,148,186)(H2,149,187)(H,159,192)(H,160,188)(H,161,193)(H,162,203)(H,163,208)(H,164,198)(H,165,210)(H,166,191)(H,167,204)(H,168,200)(H,169,194)(H,170,202)(H,171,201)(H,172,209)(H,173,213)(H,174,211)(H,175,207)(H,176,199)(H,177,212)(H,178,197)(H,179,205)(H,180,196)(H,181,195)(H,182,206)(H,189,190)(H,215,216)(H4,150,151,156)(H4,152,153,157)(H4,154,155,158)/t83-,84+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,113-,114-,115-,116-,117-/m0/s1
InChIKeyDDPLJTVPINQBMA-QPWJVENPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SHLP-4: A Mitochondrial-Derived Peptide with Distinct Functional Profile for Diabetes and Cardiovascular Research Procurement


SHLP-4 (Small Humanin-Like Peptide 4) is a 27-amino acid, ~3.1 kDa bioactive microprotein encoded by the mitochondrial 16S ribosomal RNA gene (MT-RNR2), belonging to the mitochondrial-derived peptide (MDP) family [1]. As one of six identified SHLP peptides (SHLP1-6), it functions as a retrograde signaling molecule that communicates mitochondrial status to the wider cell [2]. SHLP-4 exhibits a distinct expression pattern, primarily detected in the liver and prostate, and demonstrates differential biological activities in cell viability, proliferation, and apoptosis regulation compared to other SHLP family members [3].

Why In-Class SHLP Peptide Substitution is Not Feasible: Evidence for Functional Divergence in SHLP-4 Procurement


While all SHLPs originate from the same 16S rRNA region, they display non-overlapping tissue expression patterns and divergent biological effects that preclude simple substitution [1]. SHLP2 and SHLP3 enhance cell viability and inhibit apoptosis in both NIT-1 β-cells and 22Rv1 cells, while SHLP4 specifically promotes cell proliferation in NIT-1 β-cells without the broader cytoprotective effects of its analogs [2]. This functional specialization underscores the necessity for researchers to procure the exact SHLP variant aligned with their specific biological question, rather than assuming class-wide equivalence [3].

Quantitative Evidence Guide: Selecting SHLP-4 Over Other SHLP Peptides Based on Specific Biological Activity Data


SHLP-4 Selectively Promotes β-Cell Proliferation in Contrast to SHLP2/3 Cytoprotective Profile

SHLP-4 specifically increases NIT-1 β-cell proliferation, while SHLP2 and SHLP3 enhance overall cell viability and inhibit apoptosis. This functional divergence was observed at 100 nM concentration across three distinct assays [1].

Beta-cell proliferation Diabetes Cell viability Apoptosis

SHLP-4 Lacks the Pro-Survival Effects of SHLP2 and SHLP3 on NIT-1 β-Cells

In direct comparative experiments, SHLP2 and SHLP3 significantly enhanced NIT-1 β-cell viability and reduced apoptosis, whereas SHLP-4 showed no significant effect on these parameters [1].

Cell viability Apoptosis inhibition Cytoprotection

Tissue-Specific Expression of SHLP-4 Defines Its Unique Biological Niche

Immunoblot analysis of mouse tissues revealed distinct expression patterns for each SHLP. SHLP-4 was specifically detected in the liver and prostate, whereas SHLP-2 was found in liver, kidney, and muscle, and SHLP-3 in brain and spleen [1].

Tissue expression Prostate Liver

Evolutionary Conservation of SHLP-4's N-Terminus Suggests Functional Importance

Phylogenetic analysis of mitochondrial-derived peptides reveals that while SHLP1, SHLP2, SHLP3, and SHLP5 show poor sequence conservation, MOTS-c and SHLP4 contain highly conserved N-terminal regions across vertebrates, implying selective pressure to maintain specific biological functions [1].

Evolutionary conservation Sequence analysis

SHLP-4 Levels Decrease with Age, Distinguishing It from Exercise-Responsive MDPs

Endogenous MDP levels, including SHLP-4, are sensitive to metabolic state and aging. Circulating MDPs are lower in obesity, diabetes, and aging, whereas muscle MDP expression is upregulated by exercise [1]. This age-dependent decline positions SHLP-4 as a potential aging biomarker distinct from exercise-responsive peptides like MOTS-c.

Aging Metabolic regulation Biomarker

SHLP-4 Enhances NIT-1 Cell Proliferation via MAPK/ERK Signaling

SHLP-4 increases the proliferation of mouse NIT-1 cells by activating the MAPK/ERK signaling pathway . This mechanistic insight differentiates SHLP-4 from other SHLPs that may exert their effects through alternative pathways.

Cell proliferation MAPK/ERK Beta-cell

Defined Research and Procurement Scenarios for SHLP-4 Based on Quantitative Evidence


Diabetes Research: Investigating β-Cell Proliferation and Expansion

SHLP-4 is the appropriate SHLP peptide for studies aimed at increasing pancreatic β-cell proliferation. Its specific activity, demonstrated in NIT-1 cells [1], makes it a valuable tool for exploring mechanisms of β-cell regeneration, a key goal in type 2 diabetes research. This scenario leverages the direct comparative data showing that SHLP-2 and SHLP-3 do not promote proliferation .

Cardiovascular Disease Research: Studying Mitokine-Mediated Metabolic Regulation

As a mitochondrial-derived peptide (MDP), SHLP-4 is implicated in cardiovascular and metabolic regulation [1]. Its classification as a mitokine, alongside evidence of its involvement in pathways related to atherosclerosis and endothelial function , supports its use in exploring the link between mitochondrial signaling and cardiovascular health.

Aging and Longevity Studies: Exploring Age-Dependent Decline of MDPs

The observed decrease in circulating MDPs with age [1] positions SHLP-4 as a candidate for aging research. Studies investigating the role of mitochondrial peptides in healthspan and age-related metabolic decline can utilize SHLP-4 to test hypotheses related to MDP supplementation and its effects on cellular and organismal aging.

Mechanistic Studies: Delineating MAPK/ERK-Dependent Proliferation

SHLP-4's established mechanism of action through the MAPK/ERK pathway [1] allows for focused investigation of this signaling cascade in the context of mitochondrial retrograde signaling. This scenario is ideal for researchers seeking a defined molecular tool to interrogate the intersection of mitochondrial communication and classical growth factor signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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